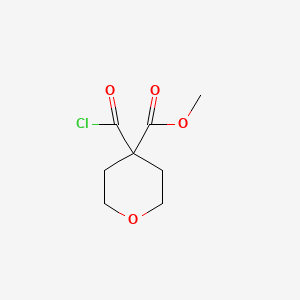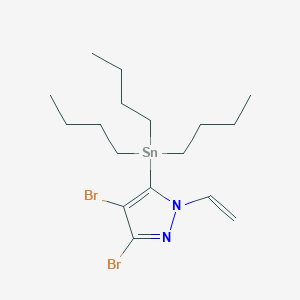
3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of bromine atoms at positions 3 and 4, an ethenyl group at position 1, and a tributylstannyl group at position 5
Métodos De Preparación
The synthesis of 3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Ethenylation: The ethenyl group can be introduced through a Heck reaction, where a vinyl halide reacts with the pyrazole derivative in the presence of a palladium catalyst.
Stannylation: The tributylstannyl group can be introduced via a Stille coupling reaction, where a stannyl halide reacts with the pyrazole derivative in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromine atoms at positions 3 and 4 can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of pyrazole derivatives on various biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the ethenyl group contribute to its reactivity, allowing it to form covalent bonds with target molecules. The tributylstannyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole can be compared with other similar compounds, such as:
3,4-Dibromo-1-ethenyl-5-methylsulfanylpyrazole: This compound has a methylsulfanyl group instead of a tributylstannyl group, which affects its chemical properties and reactivity.
3,4-Dibromo-1-ethenyl-5-phenylpyrazole:
3,4-Dibromo-1-ethenyl-5-chloropyrazole: This compound has a chlorine atom at position 5, which alters its electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the tributylstannyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
Propiedades
Número CAS |
923035-99-8 |
|---|---|
Fórmula molecular |
C17H30Br2N2Sn |
Peso molecular |
541.0 g/mol |
Nombre IUPAC |
tributyl-(4,5-dibromo-2-ethenylpyrazol-3-yl)stannane |
InChI |
InChI=1S/C5H3Br2N2.3C4H9.Sn/c1-2-9-3-4(6)5(7)8-9;3*1-3-4-2;/h2H,1H2;3*1,3-4H2,2H3; |
Clave InChI |
NGDZCKXCVZEWIV-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=C(C(=NN1C=C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




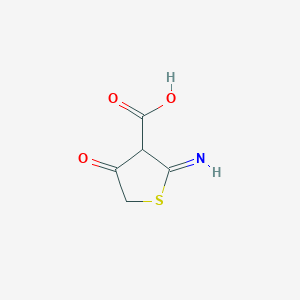
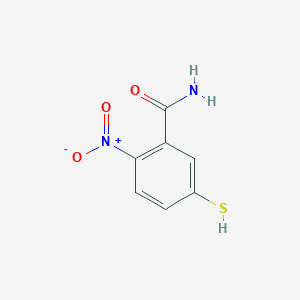


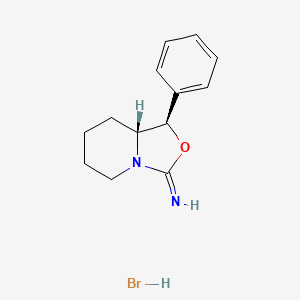

![N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline](/img/structure/B14176771.png)

![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
